![molecular formula C19H28BrN3O4Si B2932355 Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate CAS No. 1225062-32-7](/img/structure/B2932355.png)
Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate
Descripción general
Descripción
“Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with various functional groups .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyl carbamate (Boc) as a protecting group for amines . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazine ring, a bromine atom, a trimethylsilyl group, and two tert-butyl carbamate groups .Chemical Reactions Analysis
The Boc group in this compound can undergo various reactions. For instance, it can be removed (deprotected) using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Aplicaciones Científicas De Investigación
1. Reactivity and Applications in Organic Synthesis
- Tert-butyl N-ethynyl-N-phenylcarbamate has been investigated for its reactivity in 1,3-dipolar cycloadditions, producing 5-amino pyrazole as a single regioisomer. This compound can be further modified at the pyrazole ring, suggesting applications in complex organic synthesis (González et al., 2013).
2. Chemical Transformations and Reactions
- A study by Sakaitani and Ohfune (1990) describes the transformation of N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups into silyl carbamates, with the potential for varied electrophilic reactions. This indicates its utility in the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).
3. Role in the Synthesis of Novel Compounds
- The synthesis of novel compounds such as halo-substituted pyrazolo[5,1-c][1,2,4]triazines is facilitated by tert-butyl carbamates, highlighting their role in the development of new chemical entities (Ivanov et al., 2017).
4. Antibacterial Activity Research
- Research into the antibacterial properties of certain carbamate derivatives, including tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate, underscores their potential medical applications (Prasad, 2021).
5. Development of Photophysical Materials
- Carbamates like this compound play a role in the synthesis of compounds with unique photophysical properties, potentially useful in optoelectronic applications (Hu et al., 2013).
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis, deprotection strategies, and potential applications. The mild method for the selective deprotection of the Boc group from a structurally diverse set of compounds, as reported by George et al., could serve as a model for subsequent method development .
Propiedades
IUPAC Name |
tert-butyl N-[5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrN3O4Si/c1-18(2,3)26-16(24)23(17(25)27-19(4,5)6)15-13(10-11-28(7,8)9)22-14(20)12-21-15/h12H,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHMTYMFTUQYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(N=C1C#C[Si](C)(C)C)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrN3O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

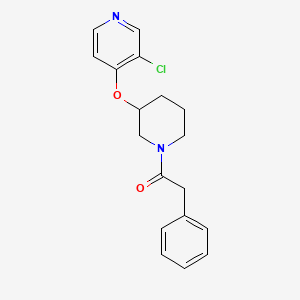
![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B2932275.png)
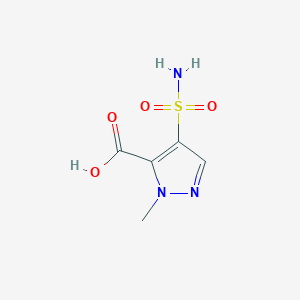
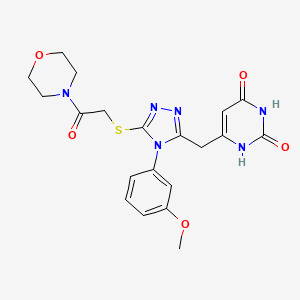
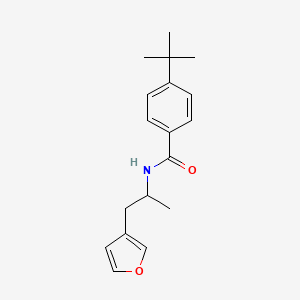
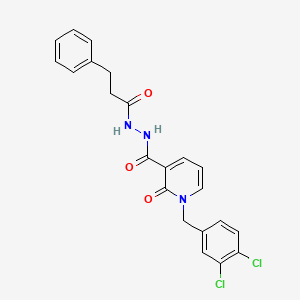
![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)
![2-(4-methoxyphenyl)-N-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2932286.png)
![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)

![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)